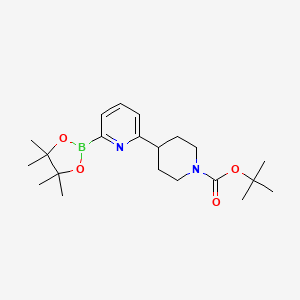
6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester: is a boronic ester derivative that is widely used in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: This is achieved by reacting pyridine-2-boronic acid with pinacol in the presence of a suitable catalyst.
Introduction of the N-Boc-piperidin-4-yl Group: This step involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by its introduction to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pyridine-2-boronic acid and pinacol.
Catalytic Reactions: Use of efficient catalysts to ensure high yield and purity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester. It forms carbon-carbon bonds by coupling with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups to the pyridine ring.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are frequently used solvents.
Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures (50-100°C).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Plays a role in catalytic cycles of various organic reactions.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for biological studies.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Agrochemicals: Employed in the development of agrochemical products.
作用機序
The primary mechanism of action of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester is through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the catalyst.
類似化合物との比較
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
Uniqueness:
- Functional Group Diversity: The presence of both the N-Boc-piperidin-4-yl group and the boronic acid pinacol ester group makes it a versatile intermediate.
- Reactivity: Its reactivity in Suzuki-Miyaura cross-coupling is superior due to the stability and ease of handling of the boronic ester group.
- Applications: Its applications span across various fields including medicinal chemistry, material science, and agrochemicals, making it a compound of significant interest.
特性
分子式 |
C21H33BN2O4 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-13-11-15(12-14-24)16-9-8-10-17(23-16)22-27-20(4,5)21(6,7)28-22/h8-10,15H,11-14H2,1-7H3 |
InChIキー |
RWOYJOZMUYDXFM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)


![2-Butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B15126899.png)
![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)

![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one](/img/structure/B15126907.png)
![methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate](/img/structure/B15126911.png)
![[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15126918.png)
![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)
![(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B15126938.png)
![N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid](/img/structure/B15126945.png)
